molecular formula C16H20ClN3O5 B1375295 Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate CAS No. 1383468-72-1

Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate

Cat. No.: B1375295
CAS No.: 1383468-72-1
M. Wt: 369.8 g/mol
InChI Key: RASQJXBIQRHSRB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20ClN3O5 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate (CAS No. 1383468-72-1) is a synthetic organic compound characterized by its piperazine core and specific substituents that may confer unique biological activities. This article explores its biological activity, including potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H20ClN3O5C_{16}H_{20}ClN_{3}O_{5} and a molecular weight of 369.8 g/mol. Its structure includes a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms, and is substituted with a tert-butyl group and a 2-chloro-5-nitrophenylcarbonyl moiety. This structural configuration is believed to play a significant role in its biological activity.

Antiparasitic Potential

Piperazine derivatives have also been explored for their antiparasitic activities. For instance, certain piperazine compounds have demonstrated efficacy against protozoan parasites such as Giardia lamblia and Entamoeba histolytica. The specific activity of this compound against these parasites remains to be fully elucidated but warrants further investigation due to the structural similarities with known antiparasitic agents.

The biological mechanisms underlying the activity of piperazine derivatives typically involve:

  • Inhibition of Enzymatic Pathways : Many piperazine compounds inhibit key enzymes involved in metabolic pathways of pathogens.
  • Disruption of Membrane Integrity : Some derivatives can compromise the integrity of microbial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Certain piperazines may inhibit DNA or RNA synthesis in target organisms.

Case Studies

While direct studies on this compound are scarce, related research highlights its potential:

  • Study on Piperazine Derivatives : A study demonstrated that various piperazine derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against several bacterial strains, suggesting that structural modifications can enhance activity .
  • Antiparasitic Screening : In a screening of piperazine-based compounds for antiparasitic activity, certain derivatives showed promising results against Cryptosporidium parvum, indicating that modifications similar to those found in this compound could be effective .

Properties

IUPAC Name

tert-butyl 4-(2-chloro-5-nitrobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-10-11(20(23)24)4-5-13(12)17/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASQJXBIQRHSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130957
Record name 1-Piperazinecarboxylic acid, 4-(2-chloro-5-nitrobenzoyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383468-72-1
Record name 1-Piperazinecarboxylic acid, 4-(2-chloro-5-nitrobenzoyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383468-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(2-chloro-5-nitrobenzoyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.